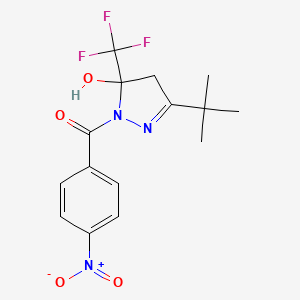
5-TERT-BUTYL-2-(4-NITROBENZOYL)-3-(TRIFLUOROMETHYL)-4H-PYRAZOL-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-TERT-BUTYL-2-(4-NITROBENZOYL)-3-(TRIFLUOROMETHYL)-4H-PYRAZOL-3-OL is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a nitrobenzoyl group, and a trifluoromethyl group attached to a pyrazol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-TERT-BUTYL-2-(4-NITROBENZOYL)-3-(TRIFLUOROMETHYL)-4H-PYRAZOL-3-OL typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrazol Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the Nitrobenzoyl Group: This can be done through a Friedel-Crafts acylation reaction using 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Addition of the Tert-Butyl Group: This step may involve the use of tert-butyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-TERT-BUTYL-2-(4-NITROBENZOYL)-3-(TRIFLUOROMETHYL)-4H-PYRAZOL-3-OL can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH4).
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Oxidized Products: Various oxidation states of the compound.
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Scientific Research Applications
5-TERT-BUTYL-2-(4-NITROBENZOYL)-3-(TRIFLUOROMETHYL)-4H-PYRAZOL-3-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-TERT-BUTYL-2-(4-NITROBENZOYL)-3-(TRIFLUOROMETHYL)-4H-PYRAZOL-3-OL involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The tert-butyl group can provide steric hindrance, affecting the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
5-TERT-BUTYL-2-(4-NITROBENZOYL)-3-METHYL-4H-PYRAZOL-3-OL: Similar structure but with a methyl group instead of a trifluoromethyl group.
5-TERT-BUTYL-2-(4-AMINOBENZOYL)-3-(TRIFLUOROMETHYL)-4H-PYRAZOL-3-OL: Similar structure but with an amino group instead of a nitro group.
Uniqueness
5-TERT-BUTYL-2-(4-NITROBENZOYL)-3-(TRIFLUOROMETHYL)-4H-PYRAZOL-3-OL is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[3-tert-butyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O4/c1-13(2,3)11-8-14(23,15(16,17)18)20(19-11)12(22)9-4-6-10(7-5-9)21(24)25/h4-7,23H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRPVLSTPUNKJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














